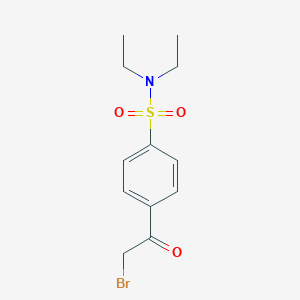

4-(溴代乙酰基)-N,N-二乙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

科学研究应用

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of polyfunctionalized heterocyclic systems. Its reactivity allows for the construction of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazins . These heterocycles are crucial in pharmaceuticals, agrochemicals, and dyes.

Drug Discovery

Due to its structural features, this compound is used in drug discovery, particularly as a precursor for bioactive heterocyclic scaffolds. It has shown promise in the development of inhibitors for type 2 diabetes mellitus and possesses antimicrobial and antiproliferative activities .

Analytical Chemistry

In analytical chemistry, derivatives of this compound are employed as intermediates for developing fluorescent sensors. These sensors are designed for multianalyte detection, capable of identifying various bioactive elements and environmental pollutants .

Biological Applications

The compound’s derivatives have been explored for their biological applications, including their role in treating Alzheimer’s disease and haematopoietic necrosis (IHN). They exhibit a range of pharmacological activities, such as anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic properties .

Chemosensors

Polyfunctional coumarin platforms based on this compound are used to create chemosensors. These sensors are particularly effective for detecting different bioactive elements and various environmental pollutants, highlighting the compound’s role in environmental monitoring and safety .

Material Science

In material science, the compound is utilized for the preparation of industrially significant scaffolds. These scaffolds are integral to the development of new materials with potential applications in electronics, coatings, and advanced composites .

Synthetic Dyes

The compound is a key intermediate in the synthesis of synthetic dyes. Its chemical structure allows for the creation of dyes with specific properties required for textile, food, and cosmetic industries .

Anticancer Research

Research has indicated that derivatives of this compound exhibit cytotoxic activity towards cancer cell lines. This makes it a valuable entity in the synthesis of compounds for anticancer research, potentially leading to new treatments .

作用机制

Target of Action

For instance, 2-Bromoacetyl group has been reported to interact with Prostaglandin G/H synthase 1 .

Mode of Action

This group can undergo various chemical reactions, serving as a versatile building block in the preparation of polyfunctionalized heterocyclic systems .

Biochemical Pathways

They can influence various metabolic pathways, depending on the specific targets they interact with .

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and therapeutic efficacy .

Result of Action

The bromoacetyl group is known to be reactive and can form covalent bonds with various biological targets, potentially leading to changes in cellular functions .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of many compounds .

属性

IUPAC Name |

4-(2-bromoacetyl)-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSACATWDWOSQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355891 |

Source

|

| Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |

CAS RN |

58722-36-4 |

Source

|

| Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。